6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride
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Overview
Description
6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with the molecular formula C8H12N2O.2HCl. It is a derivative of pyridin-2-one, featuring an amino group attached to the second carbon of a propan-2-yl chain. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-aminopropanol as the starting material.
Formation of Pyridin-2-one: The 2-aminopropanol undergoes cyclization to form pyridin-2-one.
Amination: The pyridin-2-one is then subjected to amination to introduce the amino group at the desired position.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridin-2-one ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridin-2-one derivatives.
Scientific Research Applications
6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biological assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the context of its use.
Comparison with Similar Compounds
Pyridin-2-one derivatives: These compounds share a similar core structure but may have different substituents.
Aminopropanol derivatives: Compounds with similar amino and hydroxyl groups but different core structures.
Uniqueness: 6-(1-aminopropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. This versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
2503209-31-0 |
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Molecular Formula |
C8H14Cl2N2O |
Molecular Weight |
225.1 |
Purity |
95 |
Origin of Product |
United States |
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